8‑Fold Superior Cytotoxicity Against Multiple Myeloma (RPMI8226) Versus Melphalan
In the RPMI8226 multiple myeloma cell line, melphalan methyl ester (EM‑MEL) achieved an IC₅₀ of 1.05 µM, an 8‑fold improvement over the parent drug melphalan (IC₅₀ = 8.9 µM) [1]. Both compounds were evaluated under identical conditions using a resazurin viability assay.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | EM‑MEL IC₅₀ = 1.05 µM |
| Comparator Or Baseline | Melphalan IC₅₀ = 8.9 µM |
| Quantified Difference | Approximately 8‑fold lower IC₅₀ for EM‑MEL |
| Conditions | RPMI8226 multiple myeloma cells; resazurin viability assay; 48 h incubation |
Why This Matters
An 8‑fold potency gain directly reduces the amount of compound required for in vitro myeloma studies, lowering cost‑per‑experiment and enabling lower working concentrations that minimize solvent‑induced artifacts.
- [1] Gajek A, Poczta A, Łukawska M, et al. Chemical modification of melphalan as a key to improving treatment of haematological malignancies. Sci Rep. 2020;10:4479. doi:10.1038/s41598-020-61436-x. View Source
